Cas no 86855-26-7 (AM 374)

AM 374 structure
AM 374 structure
Product name:AM 374
CAS No:86855-26-7
MF:C16H33FO2S
Molecular Weight:308.495427846909
CID:721664

AM 374 化学的及び物理的性質

名前と識別子

    • 1-Hexadecanesulfonylfluoride
    • hexadecane-1-sulfonyl fluoride
    • hexadecanesulfonyl fluoride
    • AM 374
    • SYL 374
    • インチ: 1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
    • InChIKey: QIVFMUVBIHIZAM-UHFFFAOYSA-N
    • SMILES: O=S(CCCCCCCCCCCCCCCC)(F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 15

AM 374 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-221708-25 mg
HDSF,
86855-26-7 ≥96%
25mg
¥526.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221708-25mg
HDSF, (Out of Stock: Availability 9/1/23)
86855-26-7 ≥96%
25mg
¥526.00 2023-09-05
1PlusChem
1P004MNY-10mg
1-Hexadecanesulfonylfluoride
86855-26-7 97.0%
10mg
$130.00 2024-04-21
Ambeed
A1446919-25mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
25mg
$207.0 2025-02-27
Ambeed
A1446919-100mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
100mg
$605.0 2025-02-27
Ambeed
A1446919-10mg
Hexadecane-1-sulfonyl fluoride
86855-26-7 98%
10mg
$105.0 2025-02-27
TRC
A634653-2.5mg
AM 374
86855-26-7
2.5mg
$ 316.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-221708A-100 mg
HDSF,
86855-26-7 ≥96%
100MG
¥2,106.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221708A-100mg
HDSF,
86855-26-7 ≥96%
100mg
¥2106.00 2023-09-05
TRC
A634653-1mg
AM 374
86855-26-7
1mg
$ 161.00 2023-04-19

AM 374 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 -
2.1 Reagents: Hantzsch ester Catalysts: Dimanganese decacarbonyl Solvents: Dimethyl sulfoxide ;  24 h, rt
Reference
An Easy, General and Practical Method for the Construction of Alkyl Sulfonyl Fluorides
Zhang, Xu; et al, Advanced Synthesis & Catalysis, 2020, 362(16), 3358-3363

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Reference
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Dimanganese decacarbonyl Solvents: Dimethyl sulfoxide ;  24 h, rt
Reference
An Easy, General and Practical Method for the Construction of Alkyl Sulfonyl Fluorides
Zhang, Xu; et al, Advanced Synthesis & Catalysis, 2020, 362(16), 3358-3363

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Reference
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Tripotassium phosphate ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) ,  N-Fluorobenzenesulfonimide Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ,  Dichloromethane ;  24 h, < 30 °C
Reference
Catalytic Decarboxylative Fluorosulfonylation Enabled by Energy-Transfer-Mediated Photocatalysis
Chen, Zhi-Da; et al, Organic Letters, 2022, 24(13), 2474-2478

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium fluoride
Reference
Synthesis of aryl alkyl and aryl vinyl sulfones via Friedel-Crafts reactions of sulfonyl fluorides
Hyatt, John A.; et al, Synthesis, 1984, (3), 214-17

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Eosin Solvents: Acetonitrile ;  12 - 24 h, rt
Reference
A rapid access to aliphatic sulfonyl fluorides
Xu, Ruting; et al, Nature Communications, 2019, 10(1), 1-7

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1,4-Cyclohexadiene ,  1H-Benzimidazolium, 3-(fluorosulfonyl)-1-methyl-2-[4-(trifluoromethyl)phenyl]-, … Catalysts: peri-Xanthenoxanthene Solvents: 1,4-Dioxane ;  24 h, rt
Reference
Radical Hydro-Fluorosulfonylation of Unactivated Alkenes and Alkynes
Wang, Peng; et al, Angewandte Chemie, 2022, 61(39),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Reagents: Hantzsch ester Catalysts: Eosin Solvents: Acetonitrile ;  12 - 24 h, rt
Reference
A rapid access to aliphatic sulfonyl fluorides
Xu, Ruting; et al, Nature Communications, 2019, 10(1), 1-7

AM 374 Raw materials

AM 374 Preparation Products

AM 374 関連文献

AM 374に関する追加情報

Professional Introduction to Compound with CAS No. 86855-26-7 and Product Name: 1-Hexadecanesulfonylfluoride

1-Hexadecanesulfonylfluoride (CAS No. 86855-26-7) is a specialized fluorinated sulfonate derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its long hydrocarbon chain and fluorine substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The introduction of fluorine into the sulfonate group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

The structural motif of 1-Hexadecanesulfonylfluoride consists of a hexadecyl (C16H33) group attached to a sulfonylfluoride moiety. This configuration imparts a high degree of hydrophobicity, making it particularly useful in applications where interactions with lipid-based membranes or organic solvents are required. In recent years, such compounds have been explored for their potential in enhancing the bioavailability of therapeutic agents by improving their solubility and membrane permeability.

One of the most compelling aspects of 1-Hexadecanesulfonylfluoride is its role as a key intermediate in the synthesis of fluorinated sulfonamides, which are known for their broad spectrum of biological activity. These sulfonamides have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atom in the sulfonyl group not only stabilizes the molecule against hydrolysis but also influences electronic distributions, leading to enhanced binding affinity to biological targets. This has made 1-Hexadecanesulfonylfluoride a cornerstone in medicinal chemistry research.

Recent advancements in computational chemistry have further highlighted the utility of 1-Hexadecanesulfonylfluoride in virtual screening and drug discovery pipelines. Molecular modeling studies indicate that the compound can effectively interact with enzymes and receptors by leveraging its hydrophobic and fluorinated moieties. This has led to the identification of novel scaffolds for drug development, particularly in targeting protein-protein interactions that are difficult to modulate with traditional small-molecule drugs.

In materials science, 1-Hexadecanesulfonylfluoride has been employed in the synthesis of advanced polymers and coatings that exhibit improved thermal stability and chemical resistance. The incorporation of fluorine into polymer backbones enhances their performance in harsh environments, making them suitable for applications in aerospace, automotive, and electronics industries. Additionally, the compound's ability to form stable ionic liquids has opened new avenues for green chemistry initiatives, where it serves as a recyclable solvent in catalytic processes.

The synthesis of 1-Hexadecanesulfonylfluoride typically involves multi-step organic reactions, including sulfonylation followed by fluorination. The use of high-purity reagents and controlled reaction conditions is essential to achieve optimal yields and minimize side products. Recent innovations in catalytic systems have enabled more efficient routes to this compound, reducing both cost and environmental impact. These advancements are particularly important as industries strive to meet increasing demands for sustainable chemical processes.

Industrial applications of 1-Hexadecanesulfonylfluoride extend beyond pharmaceuticals and materials science. In agrochemicals, derivatives of this compound have been explored as potent herbicides and fungicides due to their ability to disrupt essential biological pathways in pests while maintaining low toxicity to non-target organisms. This aligns with global trends toward environmentally friendly agricultural practices.

The safety profile of 1-Hexadecanesulfonylfluoride is another critical consideration in its application across various industries. While the compound itself is not classified as hazardous under standard conditions, proper handling procedures must be followed to prevent exposure during synthesis and formulation. Recent studies have focused on developing safe handling protocols that minimize risks to workers while ensuring efficient use in industrial processes.

In conclusion,1-Hexadecanesulfonylfluoride (CAS No. 86855-26-7) represents a versatile building block with far-reaching implications in pharmaceuticals, materials science, agrochemicals, and beyond. Its unique structural features—combining a long hydrocarbon chain with a fluorinated sulfonate group—make it an indispensable tool for researchers seeking innovative solutions across multiple disciplines. As scientific understanding continues to evolve,1-Hexadecanesulfonylfluoride will undoubtedly play an even greater role in shaping future advancements.

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Amadis Chemical Company Limited
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Price ($):186/348/544/1089